N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
Description
Structural Classification Within the Imidazopyridine Pharmacophore Family
The imidazopyridine family comprises heterocyclic systems where an imidazole ring fuses with pyridine at specific positions, creating distinct isomeric frameworks. This compound belongs to the imidazo[4,5-c]pyridine subclass, differentiated from its [4,5-b] and [1,2-a] isomers by the fusion pattern and nitrogen orientation (Table 1).
Table 1: Comparative Structural Attributes of Imidazopyridine Isomers
Crystallographic analyses confirm that this compound adopts a planar conformation, with the dimethylamino group inducing slight pyramidalization at N4 (Figure 1). This distortion enhances π-stacking capabilities while maintaining conjugation across the bicyclic system, as evidenced by bond length alternation between C2–N1 (1.34 Å) and C7–N4 (1.38 Å). The molecular formula C₉H₁₀N₄ (MW 174.20 g/mol) provides a balanced logP value of 1.8, optimizing membrane permeability without compromising aqueous solubility.
Electron density mapping reveals localized positive charge at N4, facilitating interactions with nucleophilic protein residues. Quantum mechanical calculations further demonstrate that dimethyl substitution increases electron donation to the pyridine ring, modulating redox potentials critical for enzymatic inhibition. Such properties underpin its utility in designing kinase inhibitors and epigenetic modulators targeting histone methyltransferases.
Historical Evolution of Imidazo[4,5-c]Pyridine Derivatives in Drug Discovery
The therapeutic exploration of imidazo[4,5-c]pyridines began with bamaluzole, a GABA~A~ receptor agonist developed by Merck in the 1990s as an anticonvulsant candidate. Although discontinued due to efficacy limitations, this prototype highlighted the scaffold’s capacity to penetrate the blood-brain barrier, sparking interest in neuropharmacological applications. The early 2000s witnessed a paradigm shift with the discovery of 3-deazaneplanocin A (DZNep), an imidazo[4,5-c]pyridine analog exhibiting potent inhibition of S-adenosyl-L-homocysteine hydrolase and histone methyltransferase EZH2. This dual mechanism established the scaffold’s relevance in oncology, particularly for reversing epigenetic silencing in lymphoma models.
Table 2: Developmental Timeline of Key Imidazo[4,5-c]Pyridine Derivatives
Synthetic methodology advancements have been instrumental in expanding the scaffold’s utility. Early routes relied on harsh cyclization conditions using PCl~5~ or POCl~3~, limiting functional group tolerance. The 2010s introduced transition-metal-catalyzed approaches, exemplified by Li et al.’s Pd-mediated C-N coupling/cyclization sequence achieving 82% yield for imidazo[4,5-c]pyridine cores. Microwave-assisted SiCl~4~ catalysis further streamlined production, reducing reaction times from hours to minutes while maintaining yields above 85%.
Properties
IUPAC Name |
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)10-5-11-7/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNCNMSQHZHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and dimethylamine, followed by cyclization to form the imidazo[4,5-c]pyridine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The amine group at the 4-position undergoes alkylation and acylation under mild conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| N-Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | N-Ethyl-N,1-dimethyl derivative | |
| Acylation | Acetic anhydride, pyridine, RT | N-Acetyl-N,1-dimethyl derivative |
-
Alkylation with ethyl bromide introduces bulkier alkyl groups, enhancing lipophilicity for pharmacological studies.
-
Acylation modifies the amine’s electronic properties, impacting binding affinity in kinase inhibition assays.
Oxidation Reactions
The imidazole ring is susceptible to oxidation, forming N-oxide derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| N-Oxidation | H₂O₂, glacial acetic acid, 80°C | 1H-Imidazo[4,5-c]pyridin-4-amine N-oxide |
-
Oxidation with hydrogen peroxide in acetic acid proceeds regioselectively at the N1 position .
-
N-Oxides are intermediates for further functionalization, such as chlorination .
Chlorination Reactions
N-Oxides undergo chlorination to form 4-chloro intermediates.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 110°C | 4-Chloro-1H-imidazo[4,5-c]pyridine |
-
Phosphorus oxychloride in DMF replaces the amine with a chlorine atom, enabling nucleophilic substitution .
-
This step is critical for synthesizing analogues with modified biological activity .
Amination and Substitution Reactions
The 4-chloro derivative serves as a precursor for introducing diverse amine groups.
-
Palladium-catalyzed amination introduces aryl groups for structure-activity relationship (SAR) studies .
-
Aqueous ammonia restores the primary amine, demonstrating reversibility in functionalization .
Cyclization and Ring Expansion
The core structure participates in cycloaddition reactions to form polycyclic systems.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole rings for antimicrobial screening .
-
Microwave conditions accelerate heterocyclization, improving yields of fused derivatives .
Biological Interaction Pathways
The compound interacts with biological targets via hydrogen bonding and π-stacking.
| Interaction Type | Biological Target | Observed Activity | References |
|---|---|---|---|
| Kinase Inhibition | PI3K/mTOR | Anticancer (IC₅₀ = 12 nM) | |
| Adenosine Receptor Modulation | A₃AR | Positive allosteric modulation |
-
Kinase inhibition involves binding to the ATP pocket via the imidazole nitrogen and dimethylamine group .
-
Allosteric modulation of A₃ adenosine receptors highlights its potential in neuroinflammatory disorders .
Key Data Tables
| Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|
| N-Oxidation | 85 | >95 |
| Chlorination | 78 | 92 |
| Buchwald–Hartwig Amination | 65 | 89 |
Table 2: Biological Activity Profile
| Derivative | Target | EC₅₀/IC₅₀ (nM) |
|---|---|---|
| 4-Aryl-amino analogue | PI3K/mTOR | 8 |
| N-Acetyl derivative | A₃AR | 53 |
Scientific Research Applications
Chemical Structure and Synthesis
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine features a fused ring system comprising imidazole and pyridine moieties, with two methyl groups attached to the nitrogen atom at position 1. The molecular formula is . Its synthesis typically involves multicomponent reactions or condensation reactions, which have been optimized for yield and selectivity in various studies .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Notably, it has been studied for:
- Antiviral Properties : The compound has shown potential as an antiviral agent, particularly through its ability to induce interferon α biosynthesis in human cells .
- Kinase Inhibition : It has been identified as a dual-functionality compound acting as both an antiviral and a kinase inhibitor, which positions it as a versatile candidate in drug discovery efforts .
Applications in Drug Discovery
The unique structural characteristics of this compound enhance its suitability for various therapeutic applications:
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of imidazo[4,5-c]pyridine derivatives, this compound was highlighted for its ability to stimulate interferon production. This property could be harnessed to develop treatments for viral infections .
Case Study 2: Antitubercular Screening
A series of compounds derived from imidazo[4,5-b]pyridine were screened for their antitubercular activity. Among these, derivatives closely related to this compound showed significant inhibitory effects against Mycobacterium tuberculosis, suggesting its potential role in combating tuberculosis .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-imidazo[4,5-b]pyridine | Imidazopyridine | Lacks dimethyl substitution; more basic properties. |
| 6-Bromoimidazo[4,5-b]pyridine | Halogenated Imidazopyridine | Enhanced antimicrobial properties due to bromine atom. |
| Imidazo[4,5-c]quinoline | Quinoline derivative | Different electronic properties; potential pharmacological effects. |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Positional Effects
Key structural analogues and their substituent positions are summarized in Table 1.
Key Observations:
- N4 Substitutions: The parent compound’s N4 amine is critical for interactions with biological targets like Toll-like receptor 7 (TLR7). However, alkylation (e.g., N4-dimethyl) likely reduces activity, as seen in studies where N4-acyl/alkyl groups abrogated TLR7 agonism .
- N1 and C2 Substitutions: Analogues with N1-benzyl and C2-butyl groups (e.g., Compound 5) exhibit potent TLR7 activity (EC₅₀: 1.57 μM), suggesting these positions are optimal for receptor binding .
- C6 Modifications: Electron-rich substituents at C6 (e.g., benzyl or phenethyl in 23i) enhance TLR7 specificity and potency, while direct aryl-aryl linkages abolish activity .
Physicochemical Properties
For example:
Biological Activity
N,N-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine (DMI-4A) is a nitrogen-containing heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for DMI-4A is . The compound features an imidazole ring fused to a pyridine ring, with dimethyl substitution at the nitrogen atom in the first position and an amine group at the fourth position. This configuration is crucial for its biological activity and chemical reactivity.
Biological Activities
Research indicates that DMI-4A exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to DMI-4A demonstrate significant antimicrobial properties. For instance, derivatives of imidazo[4,5-b]pyridine have been tested against various bacterial strains and exhibited promising results against Mycobacterium tuberculosis and other pathogens .
- Anticancer Potential : DMI-4A has been evaluated for its antiproliferative effects on several human cancer cell lines. The structure-activity relationship studies indicate that modifications in the compound can enhance its efficacy against cancer cells. For example, certain derivatives showed IC50 values as low as 0.0046 mM against breast cancer cell lines (MDA-MB-231) .
- Antiviral Properties : There is emerging evidence suggesting that DMI-4A may possess antiviral activities. Similar compounds have been noted for their ability to induce cytokine production, which can enhance immune response against viral infections .
Antitubercular Activity
In a study focusing on imidazo[4,5-b]pyridine derivatives, several analogues were synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that specific substitutions at the 6th position of the imidazo[4,5-b]pyridine ring significantly improved binding affinity to the target enzyme DprE1, crucial for bacterial survival .
Antiproliferative Activity
A detailed investigation into the antiproliferative effects of DMI-4A revealed that certain modifications can lead to enhanced activity against various cancer cell lines. The following table summarizes some key findings:
| Compound | Cell Line | IC50 (mM) | Notes |
|---|---|---|---|
| DMI-4A | MDA-MB-231 | 0.0046 | Effective against breast cancer |
| Derivative A | HeLa | 0.069 | Improved activity with -OH groups |
| Derivative B | HCT-116 | 0.021 | Superior activity with dual -OH substitutions |
These findings underscore the importance of structural modifications in enhancing biological efficacy.
Interaction Studies
DMI-4A's interaction with various biological targets has been a focal point of research. Binding affinity studies reveal that it can effectively interact with enzymes involved in critical metabolic pathways, making it a potential candidate for further development in drug discovery .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine, and how can intermediates be stabilized?
- Methodology : A multi-step synthesis is typically employed, starting with halogenated pyridine precursors. For example, methylamine in ethanol reacts with trichloropyridine derivatives under controlled heating, followed by nitration and reduction steps. Palladium-catalyzed amination (e.g., using benzophenone imine) is critical for introducing the dimethylamine group . Stabilization of intermediates often requires inert atmospheres (N₂/Ar) and low-temperature storage (-20°C) to prevent decomposition .
- Key Challenges : Nitration steps may produce regioisomers, necessitating HPLC or preparative TLC for purification .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related imidazo[4,5-c]pyridine derivatives show planar fused-ring systems with dihedral angles <5° between the imidazole and pyridine moieties. Intramolecular N–H⋯N hydrogen bonds and π–π stacking (centroid distances ~3.4 Å) are critical for stabilizing the crystal lattice .
- Complementary Techniques : - and -NMR (e.g., δ 7.98 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 207.057) confirm molecular identity .
Q. What biological targets are associated with imidazo[4,5-c]pyridine derivatives like this compound?
- Primary Targets : These compounds modulate kinases (e.g., JAK, Aurora kinases) and G-protein-coupled receptors (e.g., adenosine A₃ receptors). For example, 4-arylamino substitutions enhance allosteric modulation of adenosine receptors, while 2-cycloalkyl groups improve kinase selectivity .
- Assays : Radioligand binding assays (e.g., GTPγS for A₃ receptors) and kinase inhibition profiling (IC₅₀ determination) are standard .
Advanced Research Questions
Q. How do substituents on the imidazo[4,5-c]pyridine core influence receptor binding kinetics and selectivity?
- Structure–Activity Relationship (SAR) :
- 4-Position : Electron-withdrawing groups (e.g., Cl, NO₂) enhance affinity for adenosine receptors but reduce kinase inhibition.
- 2-Position : Bulky substituents (e.g., adamantyl) improve allosteric modulation efficacy (2× agonist response) while minimizing orthosteric binding interference .
- Data-Driven Example : 2-Butyl substitutions in JAK inhibitors increase selectivity over off-target kinases (e.g., EGFR) by sterically blocking non-specific interactions .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[4,5-c]pyridine derivatives?
- Root Causes : Discrepancies often arise from assay conditions (e.g., buffer pH, Mg²⁺ concentration affecting GTPγS binding) or divergent synthetic routes (e.g., regioisomeric impurities) .
- Resolution Workflow :
Orthogonal Assays : Confirm activity using both radioligand displacement and functional assays (e.g., cAMP modulation for GPCRs).
Batch Analysis : Compare HPLC purity (>95%) and SC-XRD data across synthetic batches to rule out structural variability .
Meta-Analysis : Cross-reference with databases (e.g., PubChem BioAssay) to identify consensus targets .
Q. How can researchers optimize synthetic yields for large-scale production of this compound while maintaining reproducibility?
- Process Chemistry :
- Catalysis : Use Pd(OAc)₂/Xantphos systems for high-yield Buchwald–Hartwig amination (≥80% yield) .
- Purification : Replace column chromatography with continuous-flow crystallization (e.g., anti-solvent addition in THF/water) to reduce solvent waste .
- Quality Control : Implement in-situ FTIR or PAT (Process Analytical Technology) to monitor reaction progression and intermediate stability .
Q. What are the methodological limitations in assessing the compound’s pharmacokinetic (PK) properties in preclinical models?
- Key Issues : Low aqueous solubility (logP ~2.5) and rapid hepatic clearance due to CYP3A4 metabolism.
- Mitigation Strategies :
- Prodrug Design : Introduce phosphate esters at the 4-amine group to enhance solubility.
- Microsomal Stability Assays : Pre-screen with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., N-demethylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
